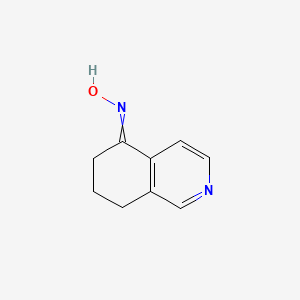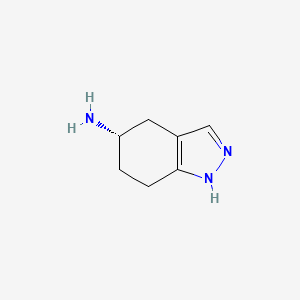![molecular formula C13H15BrN2O2 B8717485 tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate](/img/structure/B8717485.png)
tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate is a chemical compound with a complex structure that includes a bromine atom, a cyano group, and a carbamate group
Preparation Methods
The synthesis of tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-cyanobenzyl chloride with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, or the compound can undergo oxidation to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate exerts its effects involves interactions with specific molecular targets. For example, the cyano group can interact with enzymes, inhibiting their activity. The carbamate group can form covalent bonds with proteins, altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate can be compared with similar compounds such as:
1,1-Dimethylethyl [(4-cyanophenyl)methyl]carbamate: Lacks the bromine atom, which can affect its reactivity and applications.
1,1-Dimethylethyl [(3-bromo-4-methylphenyl)methyl]carbamate: The presence of a methyl group instead of a cyano group can lead to different chemical properties and uses.
Properties
Molecular Formula |
C13H15BrN2O2 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-10(7-15)11(14)6-9/h4-6H,8H2,1-3H3,(H,16,17) |
InChI Key |
OEQGYUMBXWNFQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


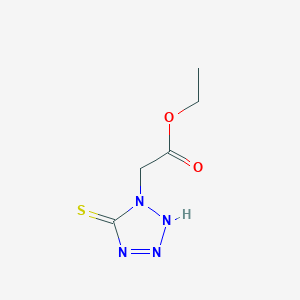
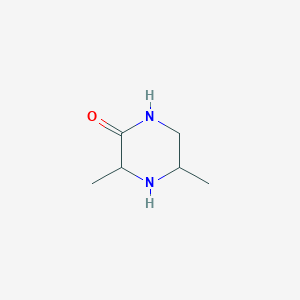
![5-[(Benzyloxy)methyl]oxolan-2-one](/img/structure/B8717412.png)
![1-(3-Methylphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8717420.png)
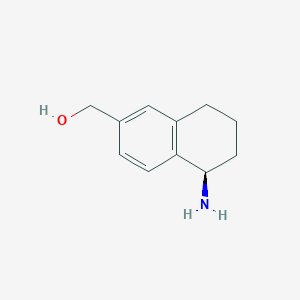
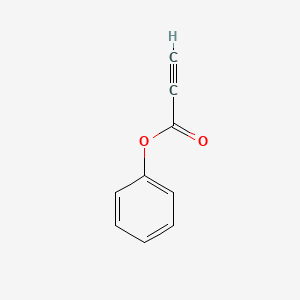
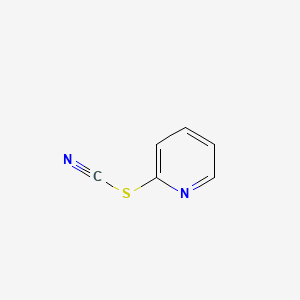
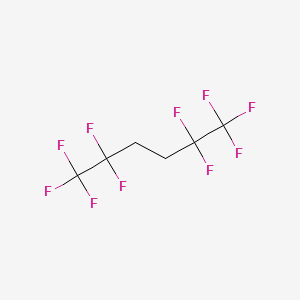
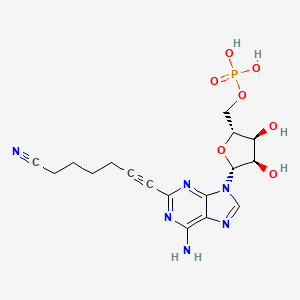
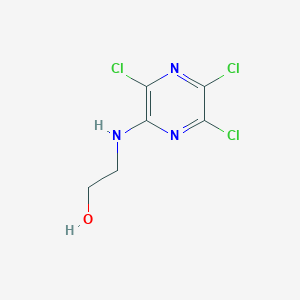

![[6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol](/img/structure/B8717506.png)
